molecular formula C19H15F3N2O2 B2453623 N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 1251576-64-3

N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2453623
CAS No.: 1251576-64-3
M. Wt: 360.336
InChI Key: CAAVDPWJLAFZJF-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxy group at the 2-position of the quinoline ring and a trifluoromethyl group at the 2-position of the benzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the quinoline derivative to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)benzamide: Lacks the ethoxy and trifluoromethyl groups, resulting in different biological activity.

    2-(trifluoromethyl)quinoline: Lacks the benzamide moiety, affecting its chemical reactivity and applications.

    Ethoxyquinoline: Lacks the benzamide and trifluoromethyl groups, leading to different chemical properties.

Uniqueness

N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-2-26-16-11-10-12-6-5-9-15(17(12)24-16)23-18(25)13-7-3-4-8-14(13)19(20,21)22/h3-11H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAVDPWJLAFZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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